molecular formula C5H11NNaO5P B029510 Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate CAS No. 73226-73-0

Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate

Cat. No.: B029510
CAS No.: 73226-73-0
M. Wt: 219.11 g/mol
InChI Key: LCFXFDGYDKNWMD-UHFFFAOYSA-M
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Description

FR900098 is a derivative of fosmidomycin that has antimalarial activity (IC50s = 170, 170, and 90 nM for HB3, A2, and Dd2 P. falciparum strains, respectively). FR900098 inhibits DOXP reductoisomerase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, in vitro in a dose-dependent manner. FR900098 (>10 mg/kg, i.p.) eradicated P. vinckei parasites within four days in mice.

Mechanism of Action

Target of Action

Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate, also known as FR 900098, is a derivative of fosmidomycin . Its primary target is the enzyme DOXP reductoisomerase . This enzyme plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of several types of bacteria and parasites, including the malaria parasite Plasmodium falciparum .

Mode of Action

FR 900098 inhibits the activity of DOXP reductoisomerase . By inhibiting this enzyme, the compound disrupts the non-mevalonate pathway, thereby preventing the synthesis of isoprenoids. Isoprenoids are vital for various cellular functions, including cell membrane integrity, energy metabolism, and protein modification .

Biochemical Pathways

The inhibition of DOXP reductoisomerase by FR 900098 affects the non-mevalonate pathway . This pathway is responsible for the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors for the synthesis of all isoprenoids . By disrupting this pathway, FR 900098 prevents the production of these essential compounds, leading to detrimental effects on the organism.

Pharmacokinetics

Like other phosphonates, it is expected to have good stability and bioavailability

Result of Action

The inhibition of the non-mevalonate pathway by FR 900098 leads to a deficiency in isoprenoids, causing various cellular dysfunctions and ultimately leading to the death of the organism . Specifically, FR 900098 has demonstrated antimalarial activity, with IC50 values of 170, 170, and 90 nM for HB3, A2, and Dd2 P. falciparum strains, respectively .

Properties

IUPAC Name

sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO5P.Na/c1-5(7)6(8)3-2-4-12(9,10)11;/h8H,2-4H2,1H3,(H2,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFXFDGYDKNWMD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NNaO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635413
Record name Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73226-73-0
Record name Sodium hydrogen {3-[acetyl(hydroxy)amino]propyl}phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 3.8 g (0.02 mol) 3-(N-hydroxyamino)-propylphosphonic acid is introduced into 20 ml water and 4.51 g (0.044 mol) acetic anhydride are added drop by drop at room temperature. After the solution has been stirred for 1.5 hours at room temperature a pH of 2.5 is adjusted with 0.2 n NaOH, the solution is concentrated in the entire diaphragm pump vacuum, taken up twice in 40 ml water in each case, which are again removed by concentration and the oil is washed twice with 30 ml ether in each case, taken up in 50 ml water and a pH of 6.5 is adjusted with 1.6 g NaHCO3. After removal of volatile constituents under vacuum, 20 ml n-butanol are added to remove the residual water and are also removed under reduced pressure. The oil is boiled up twice with isopropanol, the isopropanol phase is discarded and the remaining glassy resin is pulverised with a spatula to a yellow solid (5.65 g). In order to recrystallise it, it is taken up in only a little methanol, filtered from the undissolved component and acetone is added dropwise to the filtrate. A first filtering results in 1 g product with a melting point of 175° C. Recrystallisation as described above is carried out again for further purification. (DE-A-27 33 658)
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.51 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate
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Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate
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Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate
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Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate
Reactant of Route 5
Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate
Reactant of Route 6
Sodium;3-[acetyl(hydroxy)amino]propyl-hydroxyphosphinate

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